molecular formula C23H25N3O3S B3007147 N-(4-(((4-((Isopropyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide CAS No. 1023532-90-2

N-(4-(((4-((Isopropyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide

Cat. No.: B3007147
CAS No.: 1023532-90-2
M. Wt: 423.53
InChI Key: WKNLBNJYSANHTA-UHFFFAOYSA-N
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Description

N-(4-(((4-((Isopropyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, which is a key functional group in many pharmaceuticals and biologically active molecules. Its structure includes multiple aromatic rings and amine groups, contributing to its reactivity and versatility in various chemical reactions.

Mechanism of Action

    Target of Action

    • The compound contains a sulfonamide group (–SO₂NH₂), which is known to interact with enzymes, receptors, or transporters. Sulfonamides often inhibit enzymes involved in biosynthetic pathways .

    Biochemical Pathways

    • Thiazole derivatives (like the thiazol-2-yl moiety in this compound) have been reported to exhibit antimicrobial and antitumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((4-((Isopropyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled through amide bond formation. Here is a general synthetic route:

  • Step 1: Synthesis of Intermediate A

      Reactants: 4-nitrobenzenesulfonyl chloride and 4-isopropylaniline.

      Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

      Product: 4-((4-isopropylphenyl)amino)benzenesulfonamide.

  • Step 2: Reduction of Nitro Group

      Reactants: Intermediate A and a reducing agent like palladium on carbon (Pd/C) with hydrogen gas.

      Conditions: The reaction is performed under hydrogenation conditions.

      Product: 4-((4-isopropylphenyl)amino)benzenesulfonamide with an amine group.

  • Step 3: Coupling Reaction

      Reactants: The reduced intermediate and 4-aminobenzoyl chloride.

      Conditions: The reaction is conducted in the presence of a base such as pyridine.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts such as Pd/C with hydrogen gas or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides or sulfone derivatives.

    Reduction: Amines or reduced sulfonamide derivatives.

    Substitution: Halogenated aromatic compounds or other substituted derivatives.

Scientific Research Applications

N-(4-(((4-((Isopropyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural features that are common in many therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(((4-((Methyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide: Similar structure but with a methyl group instead of an isopropyl group.

    N-(4-(((4-((Ethyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide: Contains an ethyl group instead of an isopropyl group.

Uniqueness

N-(4-(((4-((Isopropyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide is unique due to its specific isopropyl substitution, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N-(4-(((4-((Isopropyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide, also known as compound 349138-93-8, is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H23N3OS. The structure features an isopropyl group, multiple phenyl rings, and a sulfonamide linkage, which may contribute to its biological activity.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in various cellular pathways. This interaction may lead to altered signaling cascades that could influence cell proliferation and apoptosis.

Anti-inflammatory Effects

Compounds with sulfonamide groups often exhibit anti-inflammatory properties. Research indicates that sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . This suggests that this compound may possess similar anti-inflammatory activities.

Case Studies and Research Findings

  • Synthesis and Characterization : The synthesis of this compound typically involves multi-step organic reactions starting from 4-isopropylaniline. This method includes forming intermediates that are subsequently converted into the final product through reductive amination processes.
  • Comparative Studies : In comparative studies with related compounds, it was found that modifications in the phenolic or sulfonamide groups significantly affect biological activity. For example, variations in substituents on the phenolic rings can alter the binding affinity to target proteins and subsequently influence therapeutic efficacy .
  • In Vitro Testing : In vitro assays have demonstrated that related compounds can induce apoptosis in cancer cells through mitochondrial pathways, suggesting a potential mechanism for this compound as an anticancer agent .

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerPotential efficacy against MCF-7 cells
Anti-inflammatoryPossible inhibition of COX enzymes
Enzyme InhibitionHypothesized interaction with specific cellular targets

Properties

IUPAC Name

N-[4-[[4-(N-propan-2-ylanilino)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-17(2)26(21-7-5-4-6-8-21)22-13-9-20(10-14-22)25-30(28,29)23-15-11-19(12-16-23)24-18(3)27/h4-17,25H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNLBNJYSANHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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